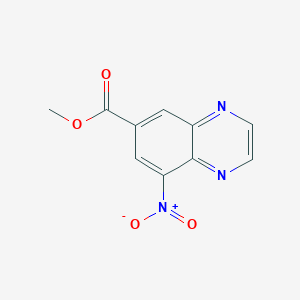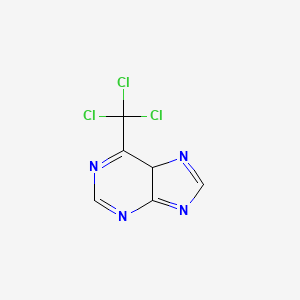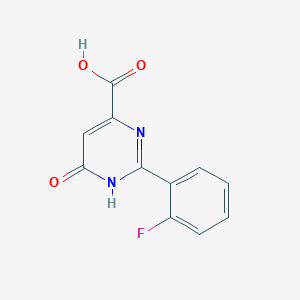
methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate de méthyle est un composé organique qui présente un groupe amino protégé par un tert-butoxycarbonyle (Boc). Ce composé est souvent utilisé en synthèse organique et en chimie médicinale en raison de sa stabilité et de sa réactivité. La présence du groupe Boc en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et de molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate de méthyle implique généralement la protection d'un dérivé d'acide aminé. Une méthode courante est la réaction de l'acide (+)-3-amino-4-hydroxybutanoïque avec l'anhydride tert-butoxycarbonyle (Boc2O) en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante. L'acide aminé protégé par Boc résultant est ensuite estérifié en utilisant du méthanol et un catalyseur tel que l'acide sulfurique pour donner le produit final.
Méthodes de production industrielle
En milieu industriel, la synthèse de ce composé peut être mise à l'échelle en utilisant des systèmes de microréacteurs à flux. Ces systèmes offrent des avantages tels qu'une efficacité, une polyvalence et une durabilité améliorées par rapport aux procédés discontinus traditionnels . L'utilisation de la technologie de flux continu permet un meilleur contrôle des conditions réactionnelles, ce qui conduit à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le chlorochromate de pyridinium (PCC).
Réduction : Le groupe ester peut être réduit en alcool en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe Boc peut être éliminé (déprotégé) en milieu acide, comme par traitement avec de l'acide trifluoroacétique (TFA).
Réactifs et conditions courants
Oxydation : PCC dans le dichlorométhane à température ambiante.
Réduction : LiAlH4 dans l'éther anhydre à basse température.
Substitution : TFA dans le dichlorométhane à température ambiante.
Principaux produits formés
Oxydation : (+)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate de méthyle.
Réduction : (+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanol de méthyle.
Substitution : Acide (+)-3-amino-4-hydroxybutanoïque.
Applications De Recherche Scientifique
(+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate de méthyle est largement utilisé en recherche scientifique en raison de sa polyvalence. Voici quelques-unes de ses applications :
Chimie : En tant qu'intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : En tant que précurseur dans la synthèse de médicaments et d'agents thérapeutiques.
Industrie : Dans la production de produits chimiques fins et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du (+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate de méthyle est principalement lié à son rôle de dérivé d'acide aminé protégé. Le groupe Boc offre une stabilité et empêche les réactions secondaires indésirables au cours des processus de synthèse. Après déprotection, le groupe amino libre peut participer à diverses réactions biochimiques, notamment la formation de liaison peptidique et la catalyse enzymatique.
Mécanisme D'action
The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is primarily related to its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.
Comparaison Avec Des Composés Similaires
Composés similaires
(+)-3-amino-4-hydroxybutanoate de méthyle : Il ne présente pas de protection Boc, ce qui le rend plus réactif mais moins stable.
(+)-3-((benzyloxycarbonyl)amino)-4-hydroxybutanoate de méthyle : Il présente un groupe protecteur différent (benzyloxycarbonyl), qui peut être éliminé dans des conditions différentes.
Unicité
(+)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate de méthyle est unique en raison de la présence du groupe Boc, qui offre un équilibre entre stabilité et réactivité. Cela le rend particulièrement utile dans les synthèses organiques en plusieurs étapes où une protection et une déprotection sélectives des groupes fonctionnels sont nécessaires.
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
methyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
Clé InChI |
ZZDVXWXHEXVLNH-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


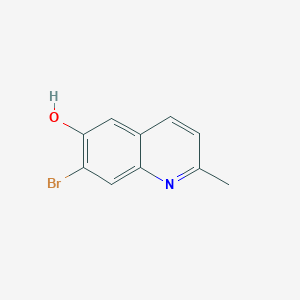
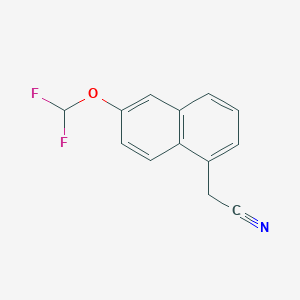


![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)



